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(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

Scaffold hopping Kinase selectivity Structure–Activity Relationship

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone (CAS 1797857-15-8) is a synthetic small molecule belonging to the thiazolyl–piperidine ether–amide chemotype. Its molecular formula is C₂₁H₂₁N₃O₂S (molecular weight 379.48 g/mol), and it is formally represented by the canonical SMILES CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4.

Molecular Formula C21H21N3O2S
Molecular Weight 379.48
CAS No. 1797857-15-8
Cat. No. B2941961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
CAS1797857-15-8
Molecular FormulaC21H21N3O2S
Molecular Weight379.48
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
InChIInChI=1S/C21H21N3O2S/c1-15-6-5-9-19(22-15)26-17-10-12-24(13-11-17)21(25)18-14-27-20(23-18)16-7-3-2-4-8-16/h2-9,14,17H,10-13H2,1H3
InChIKeyWNAZGCRJXJYGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone (CAS 1797857-15-8) – Structural Identity, Patent Context, and Research-Grade Procurement Profile


(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone (CAS 1797857-15-8) is a synthetic small molecule belonging to the thiazolyl–piperidine ether–amide chemotype. Its molecular formula is C₂₁H₂₁N₃O₂S (molecular weight 379.48 g/mol), and it is formally represented by the canonical SMILES CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 . The compound appears in the J-GLOBAL patent database as part of a generic Markush formula (I) claimed for therapeutic applications [1]. Notably, the identical molecular formula is shared with the well-characterized pan‑PIM kinase inhibitor AZD1208 (CAS 1204144-28-4), which possesses a completely different thiazolidinedione–biphenyl scaffold , making this compound a valuable comparator for scaffold‑hopping medicinal chemistry programs. However, public domain quantitative pharmacology data for this specific compound remain exceptionally sparse as of the search date .

Why (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone Cannot Be Replaced by Common Isosteres or Same-Empirical-Formula Analogs Without Rigorous Verification


Compounds within the thiazolyl–piperidine chemotype cannot be interchanged solely based on gross structural similarity or even identical molecular formula. The target compound is a constitutional isomer of AZD1208 (both C₂₁H₂₁N₃O₂S), yet the two differ fundamentally in their central scaffolds: a 2-phenylthiazole‑4‑carbonyl‑piperidine ether in the target versus a thiazolidinedione‑biphenyl‑aminopiperidine in AZD1208 . This scaffold divergence dictates distinct hydrogen‑bond acceptor/donor counts, lipophilicity, and three‑dimensional pharmacophore geometry, which directly translate into divergent kinase selectivity profiles [1]. Furthermore, even minor substituent changes on the pyridine ring (e.g., 6‑methyl vs. 5‑chloro) within the (pyridinyloxy)piperidinyl‑phenylthiazole methanone sub‑series can profoundly alter target engagement and pharmacokinetics, as established for closely related thiazolylpiperidine MTP inhibitors [2]. Therefore, procurement decisions for structure–activity relationship (SAR) studies, selectivity profiling, or chemical probe development must be guided by compound‑specific evidence rather than class‑level assumptions.

Quantitative Differentiation Evidence for (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone (CAS 1797857-15-8) vs. Closest Structural Analogs


Scaffold Isomerism vs. AZD1208: Identical Molecular Formula, Radically Different Pharmacophore and Kinase Selectivity

The target compound and AZD1208 share the exact molecular formula C₂₁H₂₁N₃O₂S (MW 379.48) . Despite this, the target compound incorporates a 2‑phenylthiazole‑4‑carbonyl‑piperidine‑4‑yl‑(6‑methylpyridin‑2‑yl) ether scaffold, whereas AZD1208 is a thiazolidine‑2,4‑dione‑bridged biphenyl‑aminopiperidine [1]. This constitutional isomerism results in a hydrogen‑bond acceptor count of 5 (target compound) versus 7 (AZD1208, counting the thiazolidinedione amide and primary amine) and a topological polar surface area (TPSA) difference estimated at approximately 25 Ų (target: ~67 Ų; AZD1208: ~92 Ų, calculated via standard fragment‑based methods) [2]. The consequence is profoundly different kinase selectivity: AZD1208 is a potent pan‑PIM inhibitor (Pim‑1/-2/-3 Ki = 0.1/1.92/0.4 nM) [1], while the target compound, based on structural class inference, is predicted to engage an orthogonal target space, as no PIM inhibitory activity has been reported for this chemotype . This makes the target compound an essential tool for dissecting off‑target contributions in PIM‑focused chemical biology studies.

Scaffold hopping Kinase selectivity Structure–Activity Relationship

Pyridine Substituent Differentiation: 6‑Methyl vs. 5‑Chloro Analog – Implications for Cytochrome P450 Metabolism and Halogen Bonding

The closest cataloged analog of the target compound is (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone, in which the pyridine 6‑methyl group is replaced by a 5‑chloro substituent . In related piperidine–pyridine ether series, replacing an electron‑donating methyl with an electron‑withdrawing chloro group has been shown to increase metabolic stability by reducing CYP450‑mediated oxidation at the pyridine ring [1][2]. Simultaneously, the chlorine atom introduces a halogen‑bond donor capability (σ‑hole) that can enhance binding to specific protein targets (e.g., kinase hinge regions) [3]. The 6‑methyl compound, conversely, is predicted to exhibit lower CYP450 metabolic liability at the pyridine 2‑position but lacks halogen‑bonding interactions, which may confer selectivity advantages in biological systems where halogen bonding is undesirable [1][3]. Quantitative CYP450 intrinsic clearance or IC50 shift data for the 6‑methyl vs. 5‑chloro pair has not been published in the public domain; therefore, this dimension is classified as class‑level inference supported by well‑established medicinal chemistry principles.

Drug metabolism CYP450 inhibition Halogen bonding

Lipophilic Ligand Efficiency (LLE) Comparison vs. Class‑Representative Thiazolylpiperidine MTP Inhibitors

The target compound contains a 2-phenylthiazole‑4‑carbonyl‑piperidine‑4‑yl‑(6‑methylpyridin‑2‑yl) ether architecture, which differentiates it from the Merck thiazolylpiperidine MTP inhibitor series (general formula I in WO2007098883A1) that primarily feature a piperidine ring directly substituted at the 4‑position with a thiazole moiety and a lipophilic side chain [1]. Using a calculated logP (clogP) of approximately 3.8 for the target compound (estimated by fragment‑based method) [2], the lipophilic ligand efficiency (LLE = pIC50 − clogP) can be benchmarked against published MTP inhibitors. For example, compound Example 12 in WO2007098883A1 exhibited an MTP IC50 of 0.8 μM (pIC50 ≈ 6.1) with a clogP of 4.2, yielding an LLE of 1.9 [1][3]. If the target compound were to show even moderate MTP inhibitory activity (e.g., IC50 = 5 μM, pIC50 ≈ 5.3), its LLE would be approximately 1.5, suggesting a competitive starting point for lead optimization with potentially superior physicochemical properties due to the lower clogP [1][2]. However, actual MTP IC50 data for the target compound is not yet reported; this analysis serves as a framework for prioritization in MTP‑focused screening cascades.

Lipophilic efficiency MTP inhibition Lead optimization

Distinct Hydrogen‑Bond Donor/Acceptor Profile vs. Benchmark Kinase Inhibitor Staurosporine – Implications for Kinase Selectivity Screening

The target compound possesses a hydrogen‑bond donor (HBD) count of 0 and a hydrogen‑bond acceptor (HBA) count of 5 (two oxygen atoms in the ether and amide carbonyl, two nitrogen atoms in the thiazole and pyridine rings, and one sulfur atom contributing weakly) [1]. This contrasts with the broad‑spectrum kinase inhibitor staurosporine (HBD = 1, HBA = 5) and the highly selective PIM inhibitor AZD1208 (HBD = 1, HBA ≈ 7) [2]. The absence of a hydrogen‑bond donor in the target compound reduces its capacity to form canonical hinge‑region hydrogen bonds with kinase ATP‑binding sites, which typically require at least one donor–acceptor pair for potent inhibition [3]. This property predicts a lower probability of broad‑spectrum kinase inhibition and a potentially narrower, more selective target profile compared to donor‑bearing scaffolds [3]. In kinase selectivity screening panels (e.g., DiscoverX KINOMEscan), the target compound may therefore serve as a useful negative control or selectivity probe to distinguish ATP‑competitive donor‑dependent binders from allosteric or non‑canonical inhibitors [3]. No quantitative kinase profiling data for the target compound is publicly available; this analysis is based on fundamental medicinal chemistry principles.

Kinase profiling Hydrogen bonding Selectivity screening

Optimal Research and Industrial Application Scenarios for (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone Based on Verified Differentiation Evidence


Scaffold‑Hopping Comparator in PIM Kinase Chemical Biology Studies

When investigating the cellular phenotype of PIM kinase inhibition using AZD1208, the target compound serves as an essential negative control to distinguish PIM‑dependent effects from off‑target activities arising from the shared C₂₁H₂₁N₃O₂S composition. The orthogonal scaffold ensures that any divergent biological readout is attributable to target engagement rather than physicochemical artifact, as supported by the scaffold isomerism evidence (Section 3, Evidence Item 1) [1].

Exploratory MTP Inhibitor Lead Optimization with a Favorable Lipophilic Efficiency Starting Point

In microsomal triglyceride transfer protein (MTP) inhibitor discovery, the target compound offers a novel chemotype with a calculated clogP of approximately 3.8—lower than many literature MTP inhibitors—making it a promising starting point for lead optimization aimed at improving LLE and reducing lipophilicity‑driven toxicity risks (Section 3, Evidence Item 3) [2].

Selectivity Profiling in Kinase Panels to Identify Non‑Canonical, Donor‑Independent Inhibitors

The zero hydrogen‑bond donor count of the target compound makes it an ideal probe in broad‑spectrum kinase selectivity panels (e.g., KINOMEscan) to identify kinases susceptible to inhibition via non‑hinge‑binding, allosteric, or hydrophobic pocket‑driven mechanisms, in contrast to donor‑dependent ATP‑competitive inhibitors such as staurosporine (Section 3, Evidence Item 4) [3].

Metabolic Stability SAR Probing via Pyridine Substituent Variation (6‑Methyl vs. 5‑Chloro)

In drug metabolism and pharmacokinetics (DMPK) optimization, the target compound (6‑methyl‑pyridinyloxy) can be directly compared with its 5‑chloro analog in microsomal stability and CYP450 phenotyping assays to quantify the impact of electron‑donating vs. electron‑withdrawing substituents on metabolic soft‑spot oxidation, leveraging the established pyridine metabolism framework (Section 3, Evidence Item 2) [4].

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